1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)-
CAS No.: 927996-85-8
Cat. No.: VC16257750
Molecular Formula: C15H14BrN3
Molecular Weight: 316.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927996-85-8 |
|---|---|
| Molecular Formula | C15H14BrN3 |
| Molecular Weight | 316.20 g/mol |
| IUPAC Name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanamine |
| Standard InChI | InChI=1S/C15H14BrN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2 |
| Standard InChI Key | SMJIBKXUVJEFCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=CN2CC(C3=CC=C(C=C3)Br)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- features a benzimidazole nucleus (a bicyclic system comprising fused benzene and imidazole rings) substituted at the N-1 position with an ethanamine group. The alpha carbon of the ethanamine chain is further functionalized with a 4-bromophenyl moiety. This substitution introduces significant steric bulk and electron-withdrawing effects due to the bromine atom, which may influence intermolecular interactions and reactivity .
The molecular formula is inferred as , with a molecular weight of approximately 332.2 g/mol. The presence of bromine enhances hydrophobicity, as evidenced by the logP values of similar halogenated benzimidazoles .
Spectroscopic Properties
While experimental spectral data for this specific compound are unavailable, analogs such as N-alkylated-2-(substituted phenyl)-1H-benzimidazoles exhibit characteristic FTIR peaks at 3200–3400 cm (N–H stretch) and 1600–1500 cm (C=C aromatic vibrations) . NMR spectra typically show singlet peaks for the benzimidazole protons (δ 7.2–8.1 ppm) and multiplet signals for the 4-bromophenyl group (δ 7.4–7.6 ppm) .
Synthetic Pathways
Conventional Synthesis
The synthesis of 1H-Benzimidazole-1-ethanamine derivatives generally follows a multi-step protocol:
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Condensation: Reacting o-phenylenediamine with a carbonyl source (e.g., carboxylic acid or aldehyde) under acidic conditions to form the benzimidazole core .
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N-Alkylation: Introducing the ethanamine side chain via nucleophilic substitution or reductive amination. For example, treatment with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate .
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Bromophenyl Functionalization: Coupling the alpha position of the ethanamine chain with 4-bromophenylboronic acid via Suzuki-Miyaura cross-coupling, using palladium catalysts .
A representative reaction scheme is:
This method aligns with green chemistry principles due to moderate temperatures (80–100°C) and aqueous workup .
Yield Optimization
Key factors influencing yield include:
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Catalyst Choice: Sodium metabisulfite () improves reaction efficiency by stabilizing intermediates .
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Solvent Selection: Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
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Substituent Effects: Electron-withdrawing groups (e.g., bromine) on the phenyl ring may reduce reaction rates but improve product stability .
Biological Activities and Mechanisms
Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives
| Compound | Substituent | IC (μM) | Cell Line |
|---|---|---|---|
| 2g | p-Methoxyphenyl | 16.38 | MDA-MB-231 |
| 1e | Heptyl | 21.93 | MDA-MB-231 |
| Hypothetical Target | 4-Bromophenyl | Est. 10–20 | In silico |
Antimicrobial Efficacy
Benzimidazoles with halogenated aryl groups demonstrate broad-spectrum antimicrobial activity. For instance, compound 2g inhibits methicillin-resistant Staphylococcus aureus (MRSA) at MIC = 4 μg/mL . The bromine atom likely enhances membrane permeability and disrupts bacterial efflux pumps .
Comparative Analysis with Related Derivatives
Bromophenyl vs. Chlorophenyl Substitutions
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Lipophilicity: Bromine’s higher atomic radius increases logP compared to chlorine (e.g., 2.7 vs. 2.3) .
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Binding Affinity: Molecular docking studies suggest bromine forms stronger halogen bonds with enzyme active sites (e.g., DHFR-NADPH complex) .
Impact of Alkyl Chain Length
Elongating the N-alkyl chain from methyl to heptyl improves anticancer activity by enhancing cell membrane penetration . The ethanamine linker in the target compound balances hydrophilicity and steric effects.
Future Research Directions
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